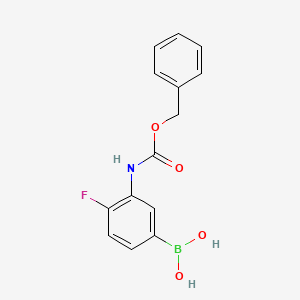

(3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid

描述

IUPAC Name and Synonyms

The IUPAC name is (3-{[(benzyloxy)carbonyl]amino}-4-fluorophenyl)boronic acid . Synonyms include:

Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 874219-58-6 | |

| SMILES | Fc1ccc(B(O)O)cc1NC(=O)OCc1ccccc1 |

|

| InChIKey | IKYWKFFZZURZER-UHFFFAOYSA-N |

|

| Molecular Weight | 289.07 g/mol |

The compound’s structure features a 4-fluorophenyl ring with a boronic acid group at position 3 and a Cbz-protected amine at position 4.

Structural Characteristics and Classification

Core Functional Groups

- Boronic Acid Moiety : The -B(OH)₂ group enables participation in Suzuki-Miyaura cross-couplings.

- Fluorine Substituent : The electron-withdrawing fluorine atom at position 4 increases the boronic acid’s acidity (pKa ~9 vs. non-fluorinated analogs).

- Cbz Protecting Group : The benzyloxycarbonyl group protects the amine, preventing undesired side reactions during synthesis.

Classification

Historical Context in Boronic Acid Chemistry

属性

IUPAC Name |

[4-fluoro-3-(phenylmethoxycarbonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BFNO4/c16-12-7-6-11(15(19)20)8-13(12)17-14(18)21-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYWKFFZZURZER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)NC(=O)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716588 | |

| Record name | (3-{[(Benzyloxy)carbonyl]amino}-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-58-6 | |

| Record name | (3-{[(Benzyloxy)carbonyl]amino}-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

The primary target of (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like our compound of interest) with organic halides.

Mode of Action

The mode of action of this compound involves its interaction with a palladium catalyst in the Suzuki–Miyaura cross-coupling reaction. The reaction begins with the oxidative addition of the organic halide to the palladium catalyst, forming a new palladium-carbon bond. Following this, transmetalation occurs, where the organoboron compound (our compound of interest) transfers the organic group from boron to palladium. This results in the formation of a new carbon-carbon bond.

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway in the synthesis of various organic compounds. This reaction allows the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The products of this reaction can be used in various downstream applications, including the synthesis of pharmaceuticals, agrochemicals, and materials science.

Pharmacokinetics

As an organoboron compound, it is expected to have good stability and reactivity, which are important factors affecting its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction. This enables the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science.

生物活性

(3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid, with the CAS number 874219-58-6, is a boronic acid derivative that exhibits significant biological activity. This compound is characterized by its unique molecular structure, which includes a boronic acid functional group that is known for its ability to interact with various biomolecules, particularly in the context of enzyme inhibition and therapeutic applications.

- Molecular Formula : C14H13BFNO4

- Molecular Weight : 289.07 g/mol

- Purity : 95%+

- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C

The biological activity of this compound primarily stems from its interactions with enzymes and proteins through reversible covalent bonding. The boronic acid moiety can form stable complexes with diols found in biological molecules, which is crucial for its role as an inhibitor in various enzymatic pathways.

Biological Applications

- Enzyme Inhibition : This compound has been studied for its potential as an inhibitor of serine proteases and other enzymes involved in disease processes.

- Cancer Research : The boronic acid structure has been linked to anti-cancer properties, particularly in targeting specific cancer cell lines by disrupting metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Case Studies

-

Inhibition of Proteases :

- A study demonstrated that this compound effectively inhibited the activity of certain serine proteases involved in cancer metastasis. The IC50 values indicated a strong binding affinity, suggesting potential therapeutic applications in oncology.

-

Anticancer Activity :

- In vitro tests on various cancer cell lines showed that this compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the disruption of cell cycle progression and activation of apoptotic pathways.

-

Antimicrobial Studies :

- Research on microbial strains revealed that this compound demonstrated significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C14H13BFNO4 |

| Molecular Weight | 289.07 g/mol |

| CAS Number | 874219-58-6 |

| Purity | 95%+ |

| Storage Conditions | Dark, Inert atmosphere, 2-8°C |

相似化合物的比较

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid with similar compounds:

Reactivity in Cross-Coupling Reactions

Solubility and Lipophilicity

- The Cbz group increases lipophilicity (logP ≈ 2.5–3.0 estimated) compared to hydroxylated analogs (e.g., 4-hydroxyphenylboronic acid).

- Fluorine substitution enhances solubility in polar aprotic solvents (e.g., THF, DMF) relative to chlorinated derivatives (e.g., BC-1906) .

准备方法

Metalation and Subsequent Borylation

- Directed ortho-lithiation: For substrates bearing directing groups (e.g., protected amino groups), ortho-lithiation can be used to generate aryllithium intermediates. The lithiated intermediate is then quenched with trialkyl borates or boron electrophiles to form the boronic acid after hydrolysis.

- This approach requires strict anhydrous and low-temperature conditions to avoid side reactions and decomposition of sensitive groups.

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)

The most widely employed method for preparing this compound involves palladium-catalyzed borylation of an aryl halide precursor (usually aryl bromide or iodide) with diboron reagents such as bis(pinacolato)diboron (B2pin2).

Typical reaction conditions include:

| Parameter | Details |

|---|---|

| Catalyst | Pd(0) complexes such as Pd(PPh3)4 or Pd(dba)2 with ligands |

| Ligands | Phosphine ligands (e.g., dppf, dialkylphosphinobiphenyl) |

| Boron source | Bis(pinacolato)diboron (B2pin2) or pinacolborane (HBpin) |

| Base | Potassium acetate (KOAc), triethylamine (Et3N) |

| Solvent | Tetrahydrofuran (THF), toluene, ethanol |

| Temperature | 60–100°C |

| Atmosphere | Inert (argon or nitrogen) |

| Reaction time | Several hours (typically 6–24 h) |

The benzyloxycarbonyl (Cbz) protecting group on the amino substituent is stable under these conditions, allowing selective borylation at the aryl halide site without deprotection or side reactions.

Protection of the Amino Group

Before borylation, the amino group on the 3-amino-4-fluorophenyl precursor is protected with a benzyloxycarbonyl group (Cbz) to prevent unwanted reactions during metalation or cross-coupling. This protection is typically introduced by reaction with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.

Purification and Characterization

- After the reaction, the crude product is purified by silica gel chromatography using hexane/ethyl acetate mixtures.

- Purity is confirmed by high-performance liquid chromatography (HPLC) or gas chromatography (GC).

- Structural integrity is verified by nuclear magnetic resonance (NMR) spectroscopy (^1H-NMR, ^13C-NMR, ^19F-NMR) and mass spectrometry (MS).

Alternative Methods and Notes

- Nickel catalysts have also been reported for borylation of aryl halides under milder or more cost-effective conditions.

- Boronic acid derivatives are prone to protodeboronation and hydrolysis; therefore, anhydrous solvents and inert atmosphere are critical.

- Storage at low temperature (0–6°C) in moisture-resistant containers is recommended.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Directed ortho-lithiation + borylation | Organolithium intermediate, trialkyl borate, low temp, anhydrous | High regioselectivity | Requires sensitive handling, harsh conditions |

| Pd-catalyzed Miyaura borylation | Pd(0) catalyst, B2pin2, KOAc, THF/toluene, 60–100°C | Mild conditions, broad substrate scope, scalable | Requires expensive Pd catalysts, ligand optimization needed |

| Ni-catalyzed borylation | Ni complexes, B2pin2 or HBpin, milder conditions | Cost-effective, milder conditions | Less developed, sometimes lower yields |

Research Findings and Optimization Insights

- The choice of ligand significantly affects reaction efficiency; electron-rich and bulky phosphines (e.g., dialkylphosphinobiphenyl) enable milder reaction temperatures and higher yields.

- Bases like potassium acetate provide good conversion while minimizing side reactions.

- Solvent polarity influences catalyst activity; mixtures of CPME/toluene or THF are common.

- Microwave-assisted heating can reduce reaction times significantly.

- Protecting groups such as benzyloxycarbonyl remain intact under borylation conditions, allowing multi-step synthesis without intermediate purification.

常见问题

Q. How is this boronic acid utilized in designing HCV polymerase inhibitors?

- Methodological Answer : The compound serves as a key intermediate in synthesizing benzofuran-based inhibitors targeting the HCV NS5B polymerase. Structural modifications (e.g., trifluoromethyl or cyclopropyl groups) enhance binding to the palm domain of the enzyme. In silico docking studies (PDB ID: 7VG) guide optimization for improved IC values .

Q. What analytical techniques troubleshoot byproducts during its synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。